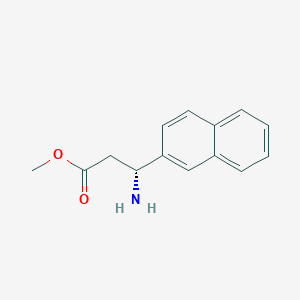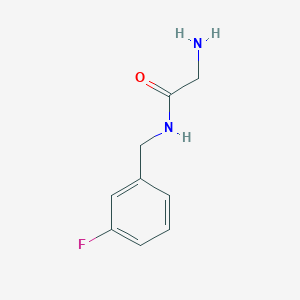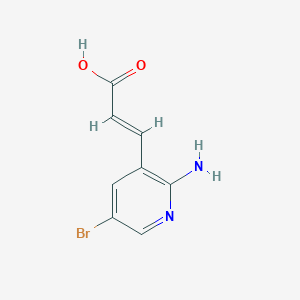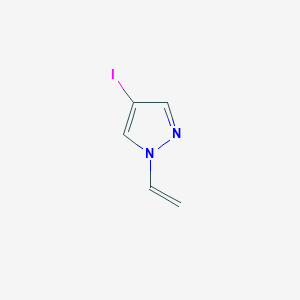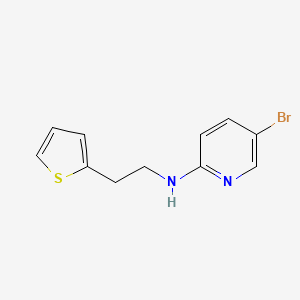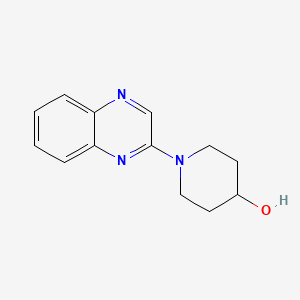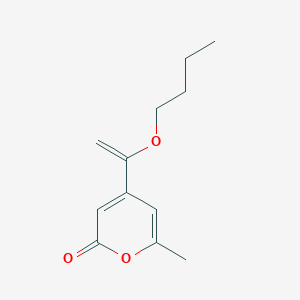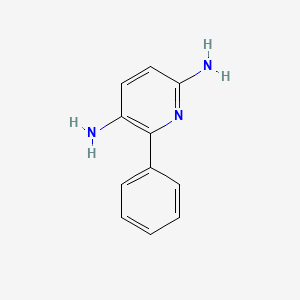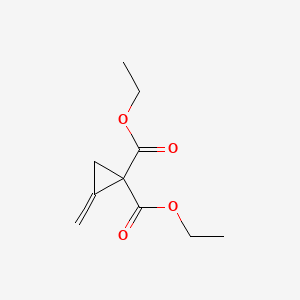
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
-
Step-1: Synthesis of Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
-
Step-2: Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Physical And Chemical Properties Analysis
- Spectral Data :
- 1H-NMR (CDCl3) δ(ppm) : Peaks at 5.64–5.54 (multiplet, 2H), 4.25–4.17 (multiplet, 4H), 2.05 (singlet, 6H), and 1.59–1.33 (multiplet, 2H) .
- MS (m/z) : Observed at 199.3 [M+H]+, consistent with literature values .
Applications De Recherche Scientifique
Synthesis and Rearrangement
- Diethyl methylenecyclopropane-2,2-dicarboxylate has been synthesized through various routes. The synthesis involving electrophile ethyl cyanoformate and cyclopropylcarbanion demonstrates an effective method for large-scale production (Li Xiao-song, 2008).
- Photochemical studies reveal that diethyl trans-methylenecyclopropane-2,3-dicarboxylate can undergo rearrangement to produce its cis form, a process distinct from its thermal rearrangement (J. Kagan, 1972).
Catalytic Annulation
- Catalytic annulation using a Mg-Sn system with diethyl methylenecyclopropane-1,1-dicarboxylate and 1,1-dicyanoalkenes yields cyclopentylidenemalonates and spiro[2,3]hexane-1,1-dicarboxylates, demonstrating the compound's versatility in organic synthesis (Itaru Suzuki et al., 2017).
Cycloaddition and Polymerization
- Diethyl and dimethyl cyclopropane-1,1-dicarboxylate engage in cycloaddition reactions forming high-yield pyrido[2,1-a]phthalazine derivatives, underlining its applicability in complex organic syntheses (Honglei Liu et al., 2016).
- Research into polymerizations of substituted cyclopropanes, including diethyl 2-vinylcyclopropane-1,1-dicarboxylate, demonstrates potential applications in polymer science, particularly in the field of ring-opening polymerizations (I. Cho & K. Ahn, 1979).
Ethylene Inhibition in Plants
- Compounds like cyclopropane-1,1-dicarboxylic acid (CDA) and its derivatives have been studied for their inhibitory effects on ethylene production in plants, indicating potential applications in agriculture and post-harvest technology (V. Dourtoglou & E. Koussissi, 2000).
Propriétés
IUPAC Name |
diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZBYRXKFCAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652224 | |
| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106352-19-6 | |
| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


